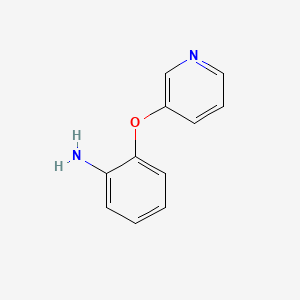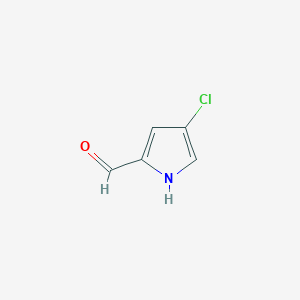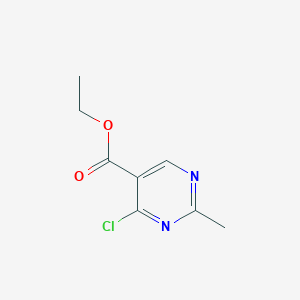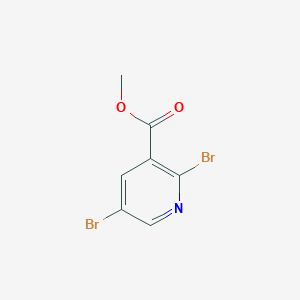![molecular formula C15H15N B1315328 2,3,3-Trimethyl-3H-benzo[g]indole CAS No. 74470-85-2](/img/structure/B1315328.png)
2,3,3-Trimethyl-3H-benzo[g]indole
Descripción general
Descripción
2,3,3-Trimethyl-3H-benzo[g]indole is a reactive molecule that has been shown to be an effective treatment for cervical cancer . It can be used in conjunction with monoclonal antibodies that have been designed to target the acidic protonation sites on the surface of cervical cancer cells .
Synthesis Analysis
2,3,3-Trimethyl-3H-benzo[g]indole is a fine chemical that is used as a versatile building block for research chemicals and specialty chemicals . It can be used to synthesize drugs . In the reaction of 2,3,3-trimethyl-3H-indole with α-chloro- and α-iodoacetamides, 1-carbamoylmethyl-2,3,3-trimethyl-3H-indolium salts are formed, which by the action of bases convert into imidazo [1,2-a]indol-2-one and 1-carbamoyl-2-methylene-2,3-dihydroindole .Molecular Structure Analysis
The molecular formula of 2,3,3-Trimethyl-3H-benzo[g]indole is C15H15N . The molecular weight is 209.29 g/mol . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
In the reaction of 2,3,3-trimethyl-3H-indole with α-chloro- and α-iodoacetamides, 1-carbamoylmethyl-2,3,3-trimethyl-3H-indolium salts are formed, which by the action of bases convert into imidazo [1,2-a]indol-2-one and 1-carbamoyl-2-methylene-2,3-dihydroindole .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,3-Trimethyl-3H-benzo[g]indole are as follows: It has a melting point of 76.0 to 80.0 °C , a boiling point of 127 °C , and a density of 0.992 g/mL at 25 °C . It is insoluble in water at 20 ºC .Aplicaciones Científicas De Investigación
Organic Synthesis
2,3,3-Trimethylindolenine is an indolenine compound used as a reactant in various organic synthesis reactions . It’s a versatile building block in the synthesis of a wide range of organic compounds.
Synthesis of Cyanine Dyes
One of the significant applications of 2,3,3-Trimethylindolenine is in the synthesis of cyanine dyes . Cyanine dyes are used in a variety of applications, including digital photography, CD-R and DVD-R media, and biological staining.
Construction of Indoles
Indoles are a significant heterocyclic system in natural products and drugs . 2,3,3-Trimethylindolenine can be used in the construction of indoles, which play a main role in cell biology .
Biologically Active Compounds
The application of indole derivatives, such as 2,3,3-Trimethylindolenine, as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Theranostic Drug Delivery Carriers
2,3,3-Trimethylindolenine can be used in the development of near-infrared (NIR)-induced dye-based theranostic drug delivery carriers . These carriers are used for critical image-guided chemo-photothermal cancer therapy .
Alkaloid Synthesis
2,3,3-Trimethylindolenine can be used in the synthesis of alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They have a wide range of pharmacological activities and are used in medicine, as well as in the chemical industry .
Mecanismo De Acción
Target of Action
It is known to be used as a reactant in organic synthesis reactions .
Mode of Action
It has been reported that in the reaction of 2,3,3-trimethyl-3h-indole with α-chloro- and α-iodoacetamides, 1-carbamoylmethyl-2,3,3-trimethyl-3h-indolium salts are formed .
Biochemical Pathways
It is primarily used as a photoinitiator, absorbing light energy to generate free radicals that initiate chemical reactions .
Pharmacokinetics
It is known to be a solid compound with a melting point of 760 to 800 °C .
Result of Action
It is known to be used in the preparation of photosensitive materials such as photosensitive films, resins, and inks .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3,3-Trimethyl-3H-benzo[g]indole. For instance, it is recommended to ensure adequate ventilation when handling this compound to avoid ingestion, inhalation, and contact with skin or eyes . It is also advised to avoid dust formation .
Safety and Hazards
2,3,3-Trimethyl-3H-benzo[g]indole may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Propiedades
IUPAC Name |
2,3,3-trimethylbenzo[g]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-10-15(2,3)13-9-8-11-6-4-5-7-12(11)14(13)16-10/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRRNPKQXGBGBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50512027 | |
| Record name | 2,3,3-Trimethyl-3H-benzo[g]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3-Trimethyl-3H-benzo[g]indole | |
CAS RN |
74470-85-2 | |
| Record name | 2,3,3-Trimethyl-3H-benzo[g]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main chemical transformation described in the research paper involving 2,3,3-Trimethyl-3H-benzo[g]indole?
A1: The research paper focuses on utilizing the Vilsmeier-Haack reaction to functionalize 2,3,3-Trimethyl-3H-benzo[g]indole. [] Specifically, the reaction forms benzo[g]indol-2-ylidene- malondialdehydes, which are then reacted with arylhydrazines to synthesize 3,3-dimethyl-2-(1-aryl-1H-pyrazol-4-yl)- 3H-benzo[g]indoles. [] This highlights the compound's utility as a building block for more complex structures containing the benzo[g]indole scaffold.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




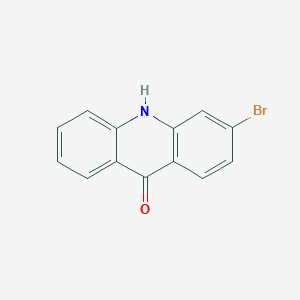
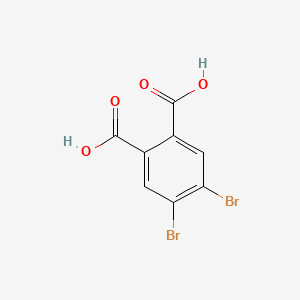
![Ethanamine, N-methyl-2-[2-(phenylmethyl)phenoxy]-](/img/structure/B1315253.png)
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde](/img/structure/B1315258.png)

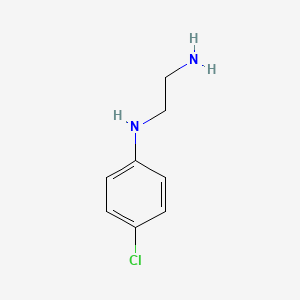
![7-Methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1315266.png)
![{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzene](/img/structure/B1315269.png)
